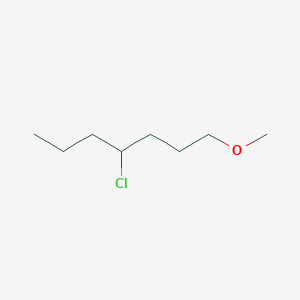
4-Chloro-1-methoxyheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxyheptane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxyheptane can be achieved through several methods. One common approach involves the reaction of 1-heptanol with thionyl chloride to form 1-chloroheptane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxyheptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols
Scientific Research Applications
4-Chloro-1-methoxyheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxyheptane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methoxybutane
- 4-Chloro-1-methoxyhexane
- 4-Chloro-1-methoxyoctane
Uniqueness
4-Chloro-1-methoxyheptane is unique due to its specific chain length and the positioning of the chlorine and methoxy groups. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
112337-59-4 |
|---|---|
Molecular Formula |
C8H17ClO |
Molecular Weight |
164.67 g/mol |
IUPAC Name |
4-chloro-1-methoxyheptane |
InChI |
InChI=1S/C8H17ClO/c1-3-5-8(9)6-4-7-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
PJLPMHOZLRKOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















